![molecular formula C21H32N2O2 B1531184 9-ベンジル-2,9-ジアザスピロ[5.5]ウンデカン-2-カルボン酸tert-ブチルエステル CAS No. 1159982-59-8](/img/structure/B1531184.png)
9-ベンジル-2,9-ジアザスピロ[5.5]ウンデカン-2-カルボン酸tert-ブチルエステル
概要
説明
Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable spirocyclic precursor, followed by protection of the amine group with a tert-butyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the compound safely.
化学反応の分析
Types of Reactions: Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
作用機序
The mechanism by which tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: Lacks the benzyl group, resulting in different chemical properties and reactivity.
Di-tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate: Contains two tert-butyl groups, altering its steric and electronic properties.
Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Different substitution pattern on the spirocyclic framework.
Uniqueness: Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate stands out due to its unique combination of the benzyl group and the spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
This compound continues to be a subject of interest in various scientific disciplines, and ongoing research may uncover new applications and insights into its behavior and utility.
特性
IUPAC Name |
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZROCDJHYQOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678065 | |
| Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-59-8 | |
| Record name | 1,1-Dimethylethyl 9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159982-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



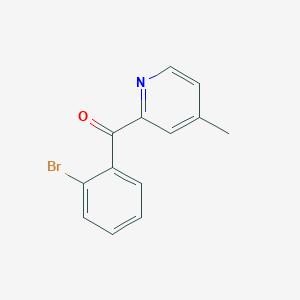
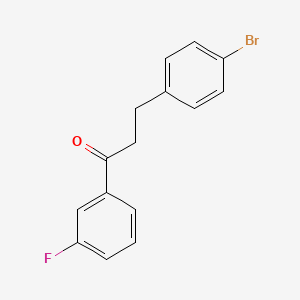
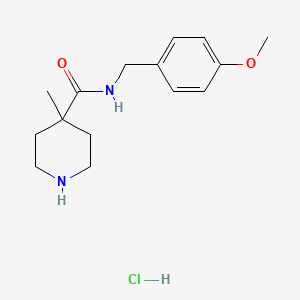
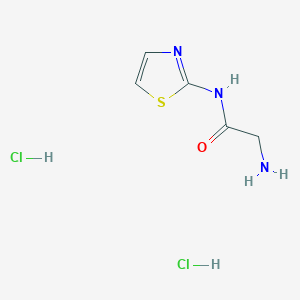
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)
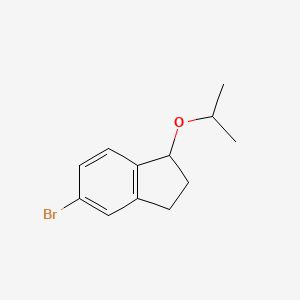
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
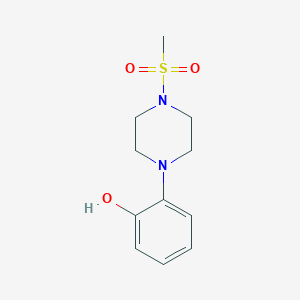
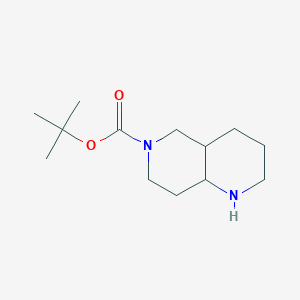
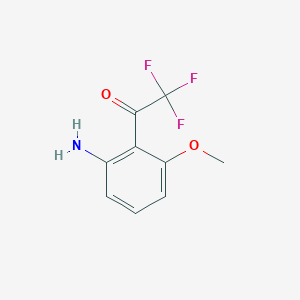
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)
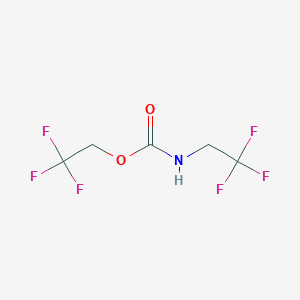
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
